![molecular formula C16H15N3O4 B5552325 N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide CAS No. 5545-94-8](/img/structure/B5552325.png)
N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide
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Description
Synthesis Analysis
- The synthesis process of compounds similar to N-[3-(Acetylamino)phenyl]-4-methyl-3-nitrobenzamide involves multiple steps including acetylation, reduction, and crystallization. For instance, compounds like 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide have been synthesized and characterized using techniques like NMR, MS, and IR, and X-ray diffraction methods (He, Yang, Hou, Teng, & Wang, 2014).
Molecular Structure Analysis
- The molecular structure of related compounds has been extensively studied. For instance, the molecule 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for influenza virus neuraminidase, showcases the dihedral angles of its substituent groups and how they relate to the planar phenyl moiety, contributing to the stabilization of the crystal structure through hydrogen bonding (Jedrzejas et al., 1995).
Chemical Reactions and Properties
- The chemical properties of similar nitrobenzamide derivatives have been studied, focusing on their reactivity and potential as precursors for other chemical reactions. For example, N-Phenyl-2-nitrobenzamide is likely an intermediate in the biosynthesis of acridone alkaloids, with its structure composed of strongly hydrogen-bonded molecules (Jackson, Parvez, Nizami, & Khan, 2002).
Physical Properties Analysis
- The physical properties of N-[3-(Acetylamino)phenyl]-4-methyl-3-nitrobenzamide and similar compounds are determined through methods like X-ray diffraction and crystallography. These techniques help in understanding the crystal structure and physical dimensions of the molecules, which are crucial for their applications in various fields (Wardell et al., 2006).
Scientific Research Applications
Bioactivation Studies
One area of application involves the bioactivation of prodrugs, as seen in the study of the active form of CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide). The hydroxylamine derivative, formed by the bioreduction of CB 1954, is highly cytotoxic due to its ability to form DNA-DNA interstrand crosslinks. This property contrasts with the parent compound, which lacks this capability. The study provided insights into the mechanisms of action of this compound, highlighting its potential in targeted cancer therapies (Knox et al., 1991).
Pharmacological Evaluation
Another application is the design and pharmacological evaluation of novel compounds for potential therapeutic use. Research on N-acylhydrazone (NAH) derivatives demonstrated their role as potent histone deacetylase (HDAC) 6/8 dual inhibitors. These compounds were designed from the structure of trichostatin A, showing potential as molecular therapies for cancer. The evaluation covered effects on cell migration and apoptosis, suggesting the relevance of HDAC6/8 as targets (Rodrigues et al., 2016).
Synthesis and Characterization
Research also encompasses the synthesis and characterization of derivatives for various applications, including antimicrobial and antimalarial activities. For instance, the synthesis and antibacterial evaluation of certain naphthalene-1,4-dione derivatives showcased their potent activity against specific bacterial strains, contributing to the search for new antibacterial agents (Ravichandiran et al., 2015).
properties
IUPAC Name |
N-(3-acetamidophenyl)-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-6-7-12(8-15(10)19(22)23)16(21)18-14-5-3-4-13(9-14)17-11(2)20/h3-9H,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYXYUQDWCMCQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970793 |
Source
|
Record name | N-{3-[(1-Hydroxyethylidene)amino]phenyl}-4-methyl-3-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40970793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3-Acetamidophenyl)-4-methyl-3-nitrobenzamide | |
CAS RN |
5545-94-8 |
Source
|
Record name | N-{3-[(1-Hydroxyethylidene)amino]phenyl}-4-methyl-3-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40970793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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